molecular formula C22H19F4N7O B605175 AD80 CAS No. 1384071-99-1

AD80

Cat. No.: B605175
CAS No.: 1384071-99-1
M. Wt: 473.44
InChI Key: CYORWDWRQMVGHN-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

AD80, also known as 1-[4-(4-amino-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-3-yl)phenyl]-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea, is a multikinase inhibitor that targets several key proteins involved in cancer cell proliferation and survival . The primary targets of this compound include S6K, RET, RAF, and SRC . These proteins play crucial roles in cell growth, differentiation, and survival, making them important targets for cancer therapy .

Mode of Action

this compound interacts with its targets by binding to their kinase domains, thereby inhibiting their activity . This inhibition disrupts the signaling pathways that these proteins are involved in, leading to changes in cellular processes such as cell growth and survival . For instance, this compound reduces the phosphorylation of RPS6 and histone H3, two downstream targets of S6K .

Biochemical Pathways

this compound affects several biochemical pathways, primarily those involving its target proteins. For example, it impacts the PI3K/STMN1 axis, a pathway that plays a significant role in cell proliferation and survival . By inhibiting this pathway, this compound can exert cytotoxic effects on cancer cells .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). Experimental dosing for this compound was determined from maximum tolerated dosage studies and pharmacokinetic analysis . Quantities of this compound in blood plasma were determined by LC-MS/MS

Result of Action

The action of this compound results in several molecular and cellular effects. It reduces cell viability and clonogenicity, and induces polyploidy in cancer cells . At the molecular level, this compound induces DNA damage, as evidenced by the increased expression of γH2AX, a marker of DNA damage . It also induces apoptosis, a form of programmed cell death, as indicated by the cleavage of PARP1, an apoptosis marker .

Biochemical Analysis

Biochemical Properties

AD80 plays a crucial role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. It has been shown to inhibit kinases such as RET, RAF, and SRC, which are involved in cell proliferation and survival . This compound also targets the PI3K/STMN1 axis, reducing the expression of stathmin 1 (STMN1) and survivin, which are critical for microtubule dynamics and cell cycle progression . These interactions lead to the inhibition of cell growth and induction of apoptosis in cancer cells.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In acute leukemia cells, this compound reduces cell viability, induces apoptosis, and causes cell cycle arrest . It also decreases the expression of proliferation markers such as Ki-67 and phosphorylation of S6 ribosomal protein, a key effector in the PI3K/AKT/mTOR pathway . In pancreatic cancer cells, this compound induces mitotic catastrophe and autophagy, reducing cell viability and clonogenicity . These effects highlight the compound’s potential in disrupting cancer cell function and promoting cell death.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with various kinases and subsequent inhibition of their activity. This compound inhibits RET, RAF, and SRC kinases, disrupting signaling pathways that promote cell proliferation and survival . It also reduces the phosphorylation of RPS6 and histone H3, key components in protein synthesis and chromatin structure . Additionally, this compound induces the cleavage of PARP1 and expression of γH2AX, markers of apoptosis and DNA damage, respectively . These molecular changes contribute to the compound’s antineoplastic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound has been shown to reduce cell viability and induce apoptosis in a dose- and time-dependent manner . This compound’s stability and degradation in vitro and in vivo have not been extensively studied, but its long-term effects on cellular function include sustained inhibition of cell proliferation and induction of cell death

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses of this compound result in greater inhibition of tumor growth and increased induction of apoptosis . High doses may also lead to toxic or adverse effects, such as weight loss and organ toxicity. It is crucial to determine the optimal dosage that maximizes therapeutic effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with kinases and other signaling molecules. The compound affects the PI3K/AKT/mTOR pathway, reducing the phosphorylation of downstream effectors such as S6 ribosomal protein . This compound also modulates autophagy-related genes and pathways, promoting autophagic flux in cancer cells . These metabolic changes contribute to the compound’s antineoplastic effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with various transporters and binding proteins. While specific transporters for this compound have not been identified, its distribution is likely influenced by its interactions with kinases and other signaling molecules. This compound’s localization and accumulation within cancer cells contribute to its therapeutic effects by ensuring sustained inhibition of target pathways .

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. The compound targets specific compartments and organelles within cancer cells, such as the cytoplasm and nucleus, where it interacts with kinases and other signaling molecules These interactions lead to the inhibition of cell proliferation and induction of apoptosis

Preparation Methods

The synthesis of AD80 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The exact synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer. Industrial production methods typically involve optimizing these synthetic routes to ensure high yield and purity .

Chemical Reactions Analysis

AD80 undergoes various chemical reactions, primarily focusing on its interaction with kinases. It inhibits the phosphorylation of key proteins involved in cell proliferation and survival pathways. Common reagents used in these reactions include kinase inhibitors and other small molecules that modulate kinase activity. The major products formed from these reactions are phosphorylated or dephosphorylated proteins, which play crucial roles in cellular signaling .

Scientific Research Applications

Antineoplastic Activity in Pancreatic Cancer

AD80 has been extensively studied for its effects on pancreatic cancer, one of the most lethal forms of cancer. Research indicates that this compound induces several cellular responses that contribute to its antitumor activity:

  • Mitotic Catastrophe : this compound treatment leads to mitotic aberrations and DNA damage in pancreatic cancer cells, resulting in increased cell death through apoptosis and autophagy .
  • Cell Cycle Arrest : The compound causes an accumulation of cells in the G2/M phase of the cell cycle and promotes polyploidy, which is indicative of disrupted cell division .
  • Autophagic Flux : this compound enhances autophagy by modulating various autophagy-related genes, which may help in the clearance of damaged cellular components .

Table 1: Effects of this compound on Pancreatic Cancer Cells

ParameterObservation
Cell ViabilityReduced significantly
ClonogenicityStrongly inhibited
ApoptosisIncreased apoptotic cells
AutophagyEnhanced autophagic flux
Cell Cycle Phase ArrestG2/M phase accumulation

Application in Acute Leukemia

This compound also demonstrates cytotoxic effects in acute leukemia models. Studies have shown that it reduces the activity of the PI3K/STMN1 axis, leading to decreased cell viability in leukemia cells . This suggests that this compound may serve as a therapeutic option for hematological malignancies.

Potential for Combination Therapies

Research indicates that this compound can be effectively combined with other chemotherapeutic agents. For example, studies have explored its use alongside gemcitabine in pancreatic cancer models, revealing enhanced efficacy compared to monotherapy . This combination approach may improve treatment outcomes for patients with resistant forms of cancer.

Table 2: Combination Therapy Efficacy

Drug CombinationEffectiveness (IC50)
This compound + GemcitabineEnhanced cytotoxicity observed
This compound AloneModerate cytotoxicity

Case Study 1: Pancreatic Cancer Treatment

In a study involving PANC-1 pancreatic cancer cells, researchers treated cells with varying concentrations of this compound. The results demonstrated a dose-dependent reduction in cell viability and significant induction of apoptosis after treatment with this compound. The study highlighted the importance of timing and dosage in maximizing the therapeutic effects of this compound.

Case Study 2: Acute Leukemia Models

Another investigation focused on acute leukemia cell lines showed that this compound effectively reduced cell proliferation by targeting critical signaling pathways. The study provided insights into the molecular mechanisms underlying its action and suggested potential biomarkers for patient stratification in future clinical trials.

Comparison with Similar Compounds

Biological Activity

AD80, a multikinase inhibitor, has garnered attention for its potential therapeutic effects, particularly in oncology. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cancer cells, and relevant research findings.

This compound is designed to inhibit multiple kinases, particularly targeting the RAF-ERK signaling pathway while avoiding direct mTOR inhibition. This mechanism is crucial as it prevents the reactivation loop of the MAPK pathway, which is often constitutively activated in cancers due to mutations in the KRAS gene. The inhibition of kinases such as RPS6, RET, p38 MAPK, and SRC contributes to its antineoplastic properties by disrupting cell proliferation and survival pathways .

Induction of Mitotic Catastrophe

Research indicates that this compound induces significant mitotic aberrations in cancer cells. In studies involving pancreatic cancer models (e.g., PANC-1 and MIA PaCa-2), this compound treatment resulted in:

  • Increased Polyploidy : A notable increase in cells with more than two sets of chromosomes was observed.
  • Cell Cycle Arrest : this compound led to an accumulation of cells in the G2/M phases of the cell cycle, indicating a blockade before mitosis.
  • Apoptosis : Flow cytometry results showed an increase in subG1 populations, correlating with apoptotic cell death .

Autophagy Activation

This compound also significantly impacts autophagy processes within cancer cells. It was found to:

  • Induce Autophagic Flux : Enhanced consumption of autophagy markers such as LC3B and SQSTM1/p62 was observed.
  • Modulate Autophagy-Related Genes : Out of 84 genes analyzed, 32 were significantly altered, affecting cellular responses to stressors like starvation and nitrogen levels .

Case Studies and Experimental Data

A series of experiments have elucidated the biological activity of this compound across various cancer cell lines:

Cell LineIC50 (µM)Effects Observed
MIA PaCa-20.08 - 12.3Reduced viability; increased apoptosis
PANC-14.46 - 30.38Induced polyploidy; autophagic flux
AsPC-10.33 - 43.24Decreased clonogenicity; mitotic errors
HPDE1.48 - 4.78Favorable selectivity index

The IC50 values indicate that this compound is particularly effective against pancreatic cancer cell lines compared to normal pancreatic ductal epithelial cells (HPDE), showcasing its potential as a selective therapeutic agent .

Properties

IUPAC Name

1-[4-(4-amino-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-3-yl)phenyl]-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F4N7O/c1-11(2)33-20-17(19(27)28-10-29-20)18(32-33)12-3-6-14(7-4-12)30-21(34)31-16-9-13(22(24,25)26)5-8-15(16)23/h3-11H,1-2H3,(H2,27,28,29)(H2,30,31,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYORWDWRQMVGHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=NC=NC(=C2C(=N1)C3=CC=C(C=C3)NC(=O)NC4=C(C=CC(=C4)C(F)(F)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F4N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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